molecular formula C28H29ClN4O2S B2494450 N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 477302-07-1

N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

Cat. No. B2494450
CAS RN: 477302-07-1
M. Wt: 521.08
InChI Key: NPXOBJBUFHDXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related adamantane derivatives often involves multiple steps including amidation, N-alkylation, and the use of starting materials such as chloropyrimidine and adamantanecarbonyl chloride. A similar approach could be applied to our compound of interest, implying a convergent route that minimizes workups and steps while ensuring good yield (Su et al., 2011).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the arrangement of atoms within a compound. Techniques such as NMR and X-ray diffraction are often employed to elucidate the structure. For instance, similar adamantane derivatives have been characterized by 1H-NMR and X-ray analysis to confirm their structural integrity and the presence of specific functional groups (Basarić et al., 2008).

Chemical Reactions and Properties

Adamantane derivatives are known for participating in a variety of chemical reactions due to their functional groups. For example, the photochemical reactions of N-(1-adamantyl)phthalimide showcase the reactivity of adamantane compounds under specific conditions, leading to the formation of novel hexacyclic benzazepine derivatives through a domino process of excited-state intramolecular gamma-hydrogen-transfer reactions (Basarić et al., 2008).

Physical Properties Analysis

The physical properties of a compound, including solubility, melting point, and boiling point, are influenced by its molecular structure. Adamantane derivatives, for instance, are characterized by their solubility in organic solvents and high melting points, attributed to the rigid and bulky adamantane core. These properties are crucial for determining the compound's applicability in various scientific fields (Chern et al., 1998).

Chemical Properties Analysis

The chemical properties of adamantane derivatives are significantly influenced by the functional groups attached to the adamantane core. These compounds exhibit a range of activities, including antimicrobial and anti-inflammatory effects, which are determined through assays measuring their efficacy against various pathogens (Al-Abdullah et al., 2014). The specific chemical properties of "N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide" would depend on the electronic and steric effects induced by its unique combination of functional groups.

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide, as part of the broader family of adamantane derivatives, has been studied for its synthesis and potential applications, particularly focusing on antimicrobial properties. For instance, derivatives of adamantane have shown potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including pathogenic strains like Candida albicans, indicating the potential for N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide in antimicrobial applications (Al-Abdullah et al., 2014).

Catalytic Synthesis

The catalytic synthesis of related adamantane-1-carboxamides showcases the versatility and potential for innovative synthesis methods that could be applied to N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide, offering efficient pathways for its production (Shishkin et al., 2020).

Neuroprotective Agents

Exploration into fluorescent heterocyclic adamantane amines, which bear structural similarities to N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide, has revealed multifunctional neuroprotective activities. These activities include inhibition of critical neurological pathways and receptors, presenting a promising avenue for the development of neuroprotective drugs (Joubert et al., 2011).

Material Science Applications

Adamantane derivatives have been investigated for their potential in material science, particularly in the synthesis of polyamides and polyamide-imides containing adamantyl moieties. These materials have shown promising properties, such as high thermal stability and mechanical strength, which could suggest potential utility for N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide in advanced material applications (Liaw & Liaw, 2001).

Mechanism of Action

Opaganib selectively inhibits sphingosine kinase-2 (SK2) . This inhibition blocks the synthesis of sphingosine 1-phosphate (S1P) and its activities, which includes regulation of fundamental biological processes such as cell proliferation, migration, immune cell trafficking, angiogenesis, immune-modulation, and suppression of innate immune responses from T-cells . This drug has dual anti-inflammatory and antiviral activity targeting a host cell component and is unaffected by viral mutation, contributing to minimization of the likelihood of resistance .

properties

IUPAC Name

N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29ClN4O2S/c29-22-8-4-5-9-23(22)33-25(31-32-27(33)36-17-24(34)21-6-2-1-3-7-21)16-30-26(35)28-13-18-10-19(14-28)12-20(11-18)15-28/h1-9,18-20H,10-17H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXOBJBUFHDXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=CC=C5Cl)SCC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.